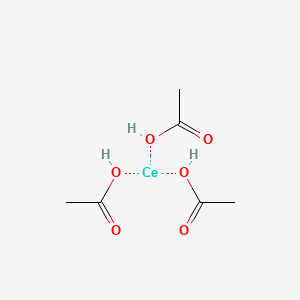
cerium(III)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(III) acetate is an inorganic compound with the chemical formula Ce(CH₃COO)₃. It appears as a white powder that is soluble in water and ethanol. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium(III) acetate can be synthesized by reacting cerium(III) carbonate with acetic acid in an aqueous solution. The reaction is as follows : [ \text{Ce}_2(\text{CO}_3)_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Ce}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} + 3 \text{CO}_2 \uparrow ]
Industrial Production Methods: In industrial settings, cerium(III) acetate is often produced through similar methods, with careful control of reaction conditions to ensure high purity and yield. The compound is typically recrystallized from anhydrous acetic acid and dried under vacuum to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Cerium(III) acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: It can be reduced to cerium(II) compounds, although this is less common.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or bromine can be used.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride may be employed.
Substitution: Various ligands, including halides and nitrates, can be used in substitution reactions.
Major Products Formed:
Oxidation: Cerium(IV) oxide (CeO₂)
Reduction: Cerium(II) compounds
Substitution: Cerium halides or nitrates
Aplicaciones Científicas De Investigación
Cerium(III) acetate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which cerium(III) acetate exerts its effects is primarily through its ability to undergo redox reactions. Cerium can switch between the +3 and +4 oxidation states, allowing it to participate in various redox processes. This property is particularly useful in catalysis and antioxidant applications, where cerium compounds can neutralize reactive oxygen species and other free radicals .
Comparación Con Compuestos Similares
- Lanthanum(III) acetate
- Praseodymium(III) acetate
- Neodymium acetate
Comparison: Cerium(III) acetate is unique among these compounds due to its ability to readily switch between the +3 and +4 oxidation states. This property makes it particularly valuable in applications requiring redox activity, such as catalysis and antioxidant research. Other lanthanide acetates do not exhibit the same level of redox versatility .
Cerium(III) acetate stands out for its diverse applications and unique chemical properties, making it a valuable compound in both scientific research and industrial processes.
Propiedades
Fórmula molecular |
C6H12CeO6 |
|---|---|
Peso molecular |
320.27 g/mol |
Nombre IUPAC |
acetic acid;cerium |
InChI |
InChI=1S/3C2H4O2.Ce/c3*1-2(3)4;/h3*1H3,(H,3,4); |
Clave InChI |
HRXZUGNDGULQSA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


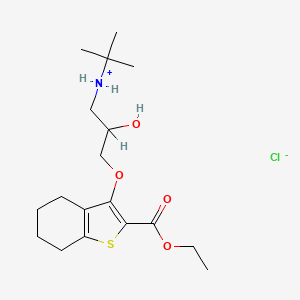


![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)
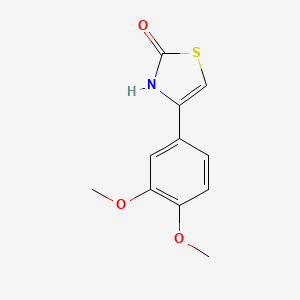
![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)
![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)
![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)

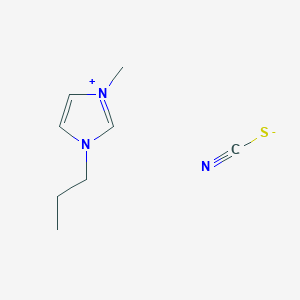
![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
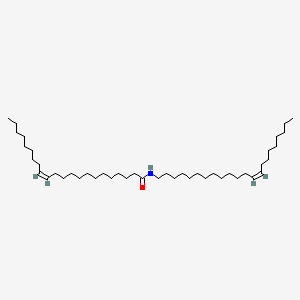
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
